2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid
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Overview
Description
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is an organic compound that features a complex structure with multiple functional groups, including chloro, nitro, carbamothioylamino, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of 2-chlorobenzoic acid to form 2-chloro-4-nitrobenzoic acid. This intermediate is then reacted with thiourea to introduce the carbamothioylamino group. Finally, iodination is carried out to introduce the iodo substituent at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrobenzoic acid
- 2-Iodo-4-nitrobenzoic acid
- 2-Chloro-5-iodobenzoic acid
Uniqueness
2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of chloro, nitro, carbamothioylamino, and iodo groups makes it a versatile compound for various applications .
Properties
CAS No. |
530128-20-2 |
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Molecular Formula |
C15H9ClIN3O5S |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H9ClIN3O5S/c16-11-6-8(20(24)25)2-3-9(11)13(21)19-15(26)18-12-4-1-7(17)5-10(12)14(22)23/h1-6H,(H,22,23)(H2,18,19,21,26) |
InChI Key |
RSBVFSGXSDYKEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
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